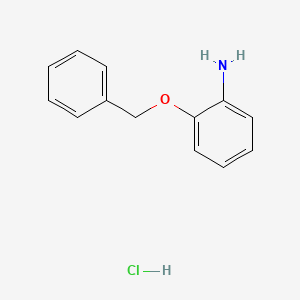

2-(Benzyloxy)aniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenylmethoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;/h1-9H,10,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYDAPAXHMCVHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Benzyloxy)aniline hydrochloride chemical properties and structure

An In-depth Technical Guide to 2-(Benzyloxy)aniline Hydrochloride: Properties, Structure, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 857594-21-9), a significant chemical intermediate in organic synthesis and pharmaceutical development. The document elucidates the compound's core chemical and physical properties, molecular structure, and established synthetic pathways. Furthermore, it delves into its practical applications, particularly as a versatile building block in the creation of complex molecular architectures. Safety protocols and handling guidelines are also detailed to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science who require a detailed understanding of this compound.

Core Chemical Identity and Structure

This compound is the hydrochloride salt form of 2-(Benzyloxy)aniline. The presence of the hydrochloride moiety enhances the compound's stability and solubility in aqueous media, which is often advantageous for various chemical reactions and biological assays.[1][2]

The core structure consists of an aniline ring substituted at the ortho-position with a benzyloxy group (-OCH₂C₆H₅). This benzyloxy group serves a dual purpose: it acts as a protecting group for the phenolic hydroxyl and its steric and electronic properties influence the reactivity of the aniline amine group.

| Identifier | Value |

| Chemical Name | This compound |

| Synonym(s) | 2-(Phenylmethoxy)aniline hydrochloride |

| CAS Number | 857594-21-9 |

| Molecular Formula | C₁₃H₁₄ClNO[3] |

| Molecular Weight | 235.71 g/mol [3][4] |

Molecular Structure Diagram

Caption: General synthetic route for this compound.

Experimental Protocol: Synthesis via Reduction

This protocol is adapted from established methods for synthesizing substituted anilines. [5]

-

Step 1: Synthesis of 2-(Benzyloxy)nitrobenzene.

-

To a solution of 2-nitrophenol (1 eq.) in a suitable solvent such as acetone or methyl ethyl ketone, add anhydrous potassium carbonate (K₂CO₃, 2-3 eq.).

-

Heat the mixture to reflux and add benzyl bromide (1.1 eq.) dropwise.

-

Maintain reflux for 3-5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization. A similar synthesis for a related compound yielded 88.9% of the desired product. [6]

-

-

Step 2: Reduction to 2-(Benzyloxy)aniline.

-

Dissolve the 2-(benzyloxy)nitrobenzene (1 eq.) in a mixture of ethanol and concentrated hydrochloric acid.

-

Add stannous chloride (SnCl₂) dihydrate (3-4 eq.) portion-wise, controlling the exothermic reaction in an ice bath.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating (70-90 °C) for several hours until the starting material is consumed (monitored by TLC). [5] * Basify the reaction mixture with a concentrated NaOH or KOH solution to precipitate the tin salts and liberate the free amine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 2-(benzyloxy)aniline.

-

-

Step 3: Formation of the Hydrochloride Salt.

-

Dissolve the purified 2-(benzyloxy)aniline in a minimal amount of a non-polar solvent like diethyl ether or dichloromethane.

-

Slowly add a solution of hydrochloric acid in ether (or bubble HCl gas) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain this compound. A patent for the 4-isomer describes a similar process with a yield of over 91%. [5]

-

Applications in Research and Drug Development

The utility of this compound lies in its bifunctional nature, making it a valuable building block for more complex molecules.

-

Pharmaceutical Intermediate: The aniline moiety is a common feature in many biologically active compounds. The amine group can be readily functionalized through acylation, alkylation, or coupling reactions. Benzyloxyaniline derivatives are key intermediates in the synthesis of various pharmaceuticals. [1]Their derivatives are explored for potential therapeutic applications in treating cancer and cardiovascular diseases. [1]

-

Protected Phenol: The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl. This allows for selective reactions at the amine position without interference from the acidic phenol. The benzyl group can be deprotected later in the synthetic sequence, typically via catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst), to reveal the free phenol.

-

Precursor for Heterocycles: The ortho-disposition of the amine and the protected hydroxyl group makes it a suitable precursor for the synthesis of various oxygen- and nitrogen-containing heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

-

Industrial Applications: Related compounds like 4-benzyloxyaniline hydrochloride are used as precursors in the dye industry for synthesizing azo dyes. [1]

Safety and Handling

As with any chemical reagent, proper handling of this compound is crucial. The following information is synthesized from available Safety Data Sheets (SDS). [7][8][9]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation [4][7][10] |

| Serious Eye Damage/Irritation | 2 / 2A | H319: Causes serious eye irritation [4][7][9][10] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation [4][7][10] |

| Acute Toxicity (Oral, Dermal, Inhalation) | - | May be harmful if swallowed, in contact with skin, or if inhaled. [8][9] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [7][9]Ensure eyewash stations and safety showers are readily accessible. [9]* Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166). [7][9]* Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure. [7][9]* Respiratory Protection: Under normal laboratory use with adequate ventilation, respiratory protection is not typically required. For large quantities or in case of dust formation, use a NIOSH/MSHA or European Standard EN 136 approved respirator. [7]* Hygiene Measures: Wash hands thoroughly after handling. [7][9]Do not eat, drink, or smoke when using this product. [8]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [7][8]It may be light-sensitive. [8]

References

-

Chemspace. 2,3-bis(benzyloxy)aniline hydrochloride. Retrieved from [Link]

-

PrepChem.com. Synthesis of a) 2-Nitro-4-(benzyloxy)aniline. Retrieved from [Link]

-

Pharmaffiliates. This compound. Retrieved from [Link]

-

LookChem. 2-(benzyloxy)aniline. Retrieved from [Link]

- Google Patents. (2011, April 6). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723831, 4-Benzyloxyaniline hydrochloride. Retrieved from [Link]

-

Loba Chemie. (2018, September 7). 4-BENZYLOXY-ANILINE HYDROCHLORIDE MSDS. Retrieved from [Link]

-

Li, J., et al. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PMC. Retrieved from [Link]

-

Hu, X., et al. (2023). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology. Retrieved from [Link]

Sources

- 1. Wholesale 4-Benzyloxyaniline hydrochloride CAS:51388-20-6 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 2. Frontiers | Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy [frontiersin.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. lobachemie.com [lobachemie.com]

In-Depth Technical Guide: Solubility and Stability of 2-(Benzyloxy)aniline Hydrochloride

Part 1: Executive Summary & Chemical Identity

2-(Benzyloxy)aniline hydrochloride (CAS: 857594-21-9) is a critical aromatic amine building block used extensively in the synthesis of pharmaceuticals, particularly kinase inhibitors and GPCR ligands. Its utility stems from the orthogonal reactivity of its functional groups: a nucleophilic aniline amine and a robust benzyl ether protecting group.

However, its handling presents a dichotomy: while the benzyl ether is chemically robust under basic conditions, the aniline moiety is sensitive to oxidative degradation, and the hydrochloride salt form drastically alters solubility compared to the free base. This guide provides a scientifically grounded framework for manipulating this compound, ensuring high recovery and purity in drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound exists in two distinct forms with vastly different properties. Understanding this distinction is the first step in successful processing.

| Feature | Hydrochloride Salt | Free Base |

| CAS Number | 857594-21-9 | 20012-63-9 |

| Formula | C₁₃H₁₄ClNO | C₁₃H₁₃NO |

| Mol.[1][2] Weight | 235.71 g/mol | 199.25 g/mol |

| Appearance | White to off-white solid (turns brown on oxidation) | Low-melting solid or oil (MP: 35–39°C) |

| pKa (est.) | ~4.5 (Conjugate acid) | ~4.5 (Amine protonation) |

| Primary Risk | Hygroscopicity, Acidity | Oxidation (Air sensitivity) |

Part 2: Solubility Profile

The solubility of 2-(Benzyloxy)aniline is dictated by its ionization state. The hydrochloride salt is an ionic lattice, making it highly soluble in polar protic solvents but insoluble in non-polar organics. Conversely, the free base is lipophilic.

Solubility Compatibility Table

| Solvent | HCl Salt Solubility | Free Base Solubility | Operational Note |

| Water | High (>50 mg/mL) | Low (<1 mg/mL) | Use acidic water (pH < 3) to dissolve free base. |

| DMSO | High (>100 mg/mL) | High | Preferred solvent for biological stock solutions. |

| Methanol/Ethanol | High | High | Good for recrystallization of the salt. |

| Dichloromethane | Low/Insoluble | High | Use DCM for extraction after neutralizing the salt. |

| Ethyl Acetate | Low | High | Standard extraction solvent for the free base. |

| Hexane/Heptane | Insoluble | Moderate | Used to precipitate the free base or wash the salt. |

Protocol: Salt-to-Base Switching (Solubility Modulation)

Researchers often struggle when a protocol requires the "aniline" but they purchased the "hydrochloride."

-

Dissolution: Dissolve 1.0 g of 2-(Benzyloxy)aniline HCl in 20 mL of water. The solution will be acidic (pH ~2-3).

-

Neutralization: Slowly add saturated NaHCO₃ or 1M NaOH while stirring until pH > 9. The solution will become cloudy as the lipophilic free base precipitates.

-

Extraction: Extract 3x with 20 mL Dichloromethane (DCM).

-

Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

-

Isolation: Concentrate in vacuo. Note: The free base melts at ~35°C; do not overheat the rotavap bath (>40°C) or you may obtain an oil.

Part 3: Stability & Degradation Mechanisms

The stability of 2-(Benzyloxy)aniline HCl is governed by two competing factors: the oxidative instability of the aniline nitrogen and the conditional lability of the benzyl ether.

Oxidative Degradation (The "Browning" Effect)

Anilines are electron-rich. Upon exposure to air and light, they undergo radical oxidation to form colored impurities (azobenzenes, quinone imines).

-

Observation: Pure material is white/off-white. Degraded material turns violet, brown, or black.

-

Prevention: Store under Argon/Nitrogen. Keep cold (-20°C) and dark.

Benzyl Ether Cleavage

The benzyl group is a protecting group.[3][4] It is stable to bases and oxidants but labile to specific conditions used in synthesis.

-

Stable Conditions: NaOH, NaHCO₃, KMnO₄ (mild), NaBH₄.

-

Cleavage Conditions (Instability):

-

Hydrogenolysis: H₂ + Pd/C (Cleaves benzyl to form 2-aminophenol).

-

Strong Lewis Acids: BBr₃, AlCl₃ (Cleaves ether).

-

Strong Brønsted Acids: Conc. HBr or HI (Cleaves ether).

-

Visualization: Stability & Reactivity Logic

Caption: Logical flow of reactivity. Red paths indicate degradation or cleavage; Green paths indicate reversible form switching.

Part 4: Handling & Analytical Protocols

Storage Best Practices

-

Temperature: Store at 2–8°C for short term; -20°C for long term (>1 month).

-

Atmosphere: Hygroscopic. Store under inert gas (Argon) in a tightly sealed vial.

-

Light: Protect from light to prevent photo-oxidation.

Analytical Verification (HPLC)

To distinguish between the salt, free base, and oxidized impurities, use a standard reverse-phase gradient.

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm.

-

Expected Retention:

Self-Validating Purity Check

Before using the reagent in a critical step, perform the "Dissolution Test" :

-

Take ~10 mg of sample.

-

Add 1 mL of Methanol.

-

Result: The solution should be clear and colorless to pale yellow.

-

Failure Mode: If the solution is dark brown or violet, significant oxidation has occurred. Purify via recrystallization (EtOH/Ether) before use.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723831, 4-(Benzyloxy)aniline hydrochloride. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 857594-21-9|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. 2-(Benzyloxy)aniline | 20012-63-9 [sigmaaldrich.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 2,3-bis(benzyloxy)aniline hydrochloride - C20H20ClNO2 | CSSB20620692133 [chem-space.com]

- 8. 2-Benzyloxyaniline | CAS 20012-63-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 2-(Benzyloxy)aniline | 20012-63-9 [sigmaaldrich.com]

Mechanism of O-benzylation for substituted aminophenols

An In-Depth Technical Guide to the Mechanism of O-Benzylation for Substituted Aminophenols

Abstract

The selective O-benzylation of substituted aminophenols is a pivotal transformation in modern organic synthesis, particularly in the development of pharmaceutical agents and fine chemicals where the resulting benzyloxyanilines serve as critical intermediates.[1][2] The primary challenge in this synthesis lies in achieving high chemoselectivity for the phenolic oxygen over the nucleophilic amino group. This guide provides a comprehensive exploration of the core mechanistic principles, strategic approaches, and field-proven protocols for achieving selective O-benzylation. We will dissect the causality behind experimental choices, focusing on the interplay of substrate reactivity, reagent selection, and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical mastery of this essential synthetic tool.

The Core Mechanistic Challenge: O- vs. N-Alkylation

The benzylation of aminophenols is fundamentally a nucleophilic substitution reaction, most commonly proceeding via the Williamson ether synthesis.[3][4] This reaction involves the deprotonation of a hydroxyl group to form a potent nucleophile (a phenoxide), which then attacks an alkyl halide, such as benzyl bromide, in an SN2 reaction.[5]

However, the aminophenol scaffold presents two competing nucleophilic sites: the hydroxyl oxygen and the amino nitrogen. Direct alkylation without careful control of conditions often leads to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, complicating purification and reducing the yield of the desired product.[1][2]

Achieving selectivity hinges on exploiting the inherent differences in acidity between the phenolic proton and the amino protons.

The Decisive Role of Acidity (pKa)

The key to selective O-benzylation lies in the significant difference in acidity between the phenolic hydroxyl group and the amino group.

-

Phenols are considerably acidic, with pKa values typically around 10.[6] This acidity stems from the resonance stabilization of the resulting phenoxide ion, where the negative charge is delocalized into the aromatic ring.[6][7]

-

Anilines , by contrast, are much less acidic. The pKa of a neutral amine's N-H bond is very high (around 30-35), making it difficult to deprotonate with common bases.

This pKa differential is the cornerstone of selectivity. A moderately strong base will preferentially deprotonate the more acidic phenolic hydroxyl group, generating the phenoxide anion as the primary nucleophile in the reaction mixture. The less acidic amine remains largely protonated and thus a significantly weaker nucleophile.

| Functional Group | Typical pKa | Rationale for Acidity |

| Phenolic -OH | ~10 | Resonance stabilization of the conjugate base (phenoxide).[6] |

| Aromatic -NH₂ | ~30-35 | The negative charge on the conjugate base (anilide) is localized on the nitrogen, with less effective delocalization. |

| Protonated Aromatic -NH₃⁺ | ~4-5 | The positive charge on the nitrogen makes the N-H bond acidic. |

Table 1: Comparative acidity of relevant functional groups.

The Influence of Aromatic Substituents

The electronic nature of substituents on the aromatic ring modulates the acidity of both the phenolic and amino groups, thereby influencing the rate and selectivity of the O-benzylation reaction.

-

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or cyano (-CN) groups increase the acidity of the phenol by further stabilizing the phenoxide ion through inductive and/or resonance effects.[6][7] This makes deprotonation of the hydroxyl group easier and can enhance the rate of O-benzylation.

-

Electron-Donating Groups (EDGs) : Substituents like alkyl (-R) or alkoxy (-OR) groups decrease the acidity of the phenol by destabilizing the phenoxide ion.[6][7] They increase the electron density on the ring, making the phenoxide less stable and the phenol less acidic.[6] This can slow down the deprotonation step. The effect of substituents on aniline acidity follows similar trends.[8][9]

Strategic Pathways to Selective O-Benzylation

Based on these mechanistic principles, two primary strategies are employed by synthetic chemists to achieve high yields of O-benzylated aminophenols.

Strategy 1: Direct Benzylation with Controlled Basicity

This is the most direct approach, relying on a base that is strong enough to deprotonate the phenol but not the amine. The choice of base is therefore critical.

-

The Base of Choice: Potassium Carbonate (K₂CO₃) : Potassium carbonate is a widely used base for this transformation.[10][11] It is a mild, inexpensive, and environmentally benign base that is effective at deprotonating phenols in polar aprotic solvents like acetone or acetonitrile but is generally not strong enough to deprotonate the aniline nitrogen.[10][11][12]

-

Solvent Selection : Polar aprotic solvents such as acetone, N,N-dimethylformamide (DMF), or acetonitrile are preferred.[4][5] These solvents effectively solvate the potassium cation but do not solvate the phenoxide anion as strongly as protic solvents, leaving it highly nucleophilic and ready to react.[5]

Strategy 2: The Amine Protection-Deprotection Workflow

For substrates where direct benzylation provides poor selectivity or for syntheses requiring the utmost purity, a more robust strategy involves temporarily "masking" the amine's reactivity.[13] This multi-step approach provides excellent and reliable selectivity.[1][2]

The general workflow is as follows:

-

Protection : The amino group is selectively converted into a less nucleophilic functional group, such as an imine or a carbamate.[1][2][13] A common and cost-effective method is the condensation of the aminophenol with benzaldehyde to form an imine (Schiff base).[1][2][14]

-

O-Benzylation : The protected aminophenol is then subjected to standard Williamson ether synthesis conditions. With the amine "blocked," the benzylation occurs exclusively at the phenolic oxygen.

-

Deprotection : The protecting group is removed, typically by acid-catalyzed hydrolysis for imines, to regenerate the free amine and yield the final O-benzylated product.[1][2]

Field-Proven Experimental Protocols

The following protocols are self-validating systems, incorporating reaction monitoring, workup, and purification steps essential for achieving high purity.

Protocol 1: Selective O-Benzylation of 4-Aminophenol via Amine Protection

This protocol is adapted from established procedures and demonstrates the robust amine protection strategy.[1][2][14]

Step A: Protection of the Amino Group

-

Setup : To a round-bottom flask, add 4-aminophenol (1.0 eq.) and methanol (approx. 0.3 M solution).

-

Reagent Addition : Add benzaldehyde (1.0 eq.) to the stirred solution at room temperature.

-

Reaction : Stir the resulting solution for 1 hour at room temperature. The formation of the N-benzylideneaminophenol (imine) can be monitored by Thin Layer Chromatography (TLC).

-

Isolation : Remove the solvent under reduced pressure (rotary evaporation). The resulting residue, often a solid, can be recrystallized from ethanol to afford the pure imine intermediate.

Step B: O-Benzylation

-

Setup : To a new round-bottom flask equipped with a reflux condenser, add the N-benzylideneaminophenol intermediate from Step A (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and acetone (approx. 0.1 M solution).

-

Reagent Addition : Add benzyl bromide (BnBr, 1.0 eq.) to the stirring suspension.[15][16]

-

Reaction : Heat the mixture to reflux and maintain for 20-24 hours. Monitor the reaction's completion by TLC.[1][14]

-

Workup : Cool the reaction mixture to room temperature and filter to remove the inorganic solids (K₂CO₃ and KBr). Wash the solids with a small amount of acetone.

-

Isolation : Combine the filtrate and the washings and concentrate under reduced pressure. The crude product is the O-benzylated imine.

Step C: Deprotection (Hydrolysis)

-

Setup : Dissolve the crude product from Step B in a suitable solvent like methanol or a THF/water mixture.

-

Reagent Addition : Add aqueous hydrochloric acid (e.g., 2M HCl) and stir the mixture.

-

Reaction : Stir at room temperature until TLC analysis indicates the complete disappearance of the imine and formation of the free amine.

-

Workup : Neutralize the mixture with a base (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-benzyloxyaniline.[5]

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete deprotonation; Insufficient reaction time or temperature. | Ensure the base is anhydrous and of good quality. Consider a stronger base like NaOH if K₂CO₃ is ineffective, but be wary of reduced selectivity.[5] Increase reaction time or temperature, monitoring by TLC. |

| Significant N-Benzylation | Base is too strong or reaction temperature is too high, leading to amine deprotonation or increased amine nucleophilicity. | Use a milder base like K₂CO₃.[11] Avoid overly high temperatures. If N-alkylation persists, the amine protection strategy (Protocol 1) is strongly recommended.[2] |

| N,O-Dialkylation Product Observed | Excess benzylating agent used; prolonged reaction time after initial O-benzylation. | Use a stoichiometric amount (1.0-1.1 eq.) of benzyl bromide. Monitor the reaction closely and stop it once the mono-benzylated product is maximized. |

| Reaction Stalls | Poor quality of reagents (wet solvent, old base); Deactivation of benzyl bromide. | Use anhydrous solvents and freshly powdered/dried base. Ensure the benzyl bromide is of high purity.[16][17] |

Table 2: Common issues and solutions in O-benzylation reactions.

Conclusion

The selective O-benzylation of substituted aminophenols is a readily achievable synthetic transformation when guided by a firm understanding of the underlying mechanistic principles. The significant difference in pKa between the phenolic and amino protons is the critical factor that enables chemoselectivity. For most substrates, direct benzylation using a mild base like potassium carbonate in a polar aprotic solvent offers a straightforward and efficient route. However, for challenging substrates or when impeccable selectivity is paramount, the amine protection-deprotection strategy provides a reliable and high-yielding alternative. By carefully selecting the appropriate strategy and optimizing reaction parameters, researchers can effectively synthesize valuable benzyloxyaniline intermediates for a wide range of applications in drug discovery and materials science.

References

- Vertex AI Search. The Williamson Ether Synthesis.

- Wikipedia. Phenol ether.

- BenchChem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.

- Grokipedia. Benzyl bromide.

- Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation).

- BenchChem. Benzyl Bromide | Alkylating Agent for Synthesis.

- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- ResearchGate. Selective engineering in O-alkylation of m-cresol with benzyl chloride using liquid–liquid–liquid phase transfer catalysis | Request PDF.

- Pharmaguideline. Acidity of Phenols, Effect of Substituents on Acidity.

- Pharmaguideline. Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and.

- Canadian Science Publishing. STRONGLY BASIC SYSTEMS: IV. SUBSTITUENT EFFECTS ON THE ACIDITY OF AROMATIC AMINES.

- Sigma-Aldrich. Benzyl bromide reagent grade, 98%.

- Marcel Dekker, Inc. A Simple Debenzylation of O-Substituted Phenol Ethers Using Hydrobromic Acid in Presence of Phase Transfer Catalyst.

- ResearchGate. Chemoselective Boc protection of phenols and amino alcohols.

- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.

- University of Michigan. Selective alkylation of aminophenols.

- YouTube. ACIDITY of phenols and BASICITY of anilines. Learn ORGANIC CHEMISTRY with me.

- ResearchGate. STRONGLY BASIC SYSTEMS: IV. SUBSTITUENT EFFECTS ON THE ACIDITY OF AROMATIC AMINES.

- Vapourtec. Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols.

- ThaiScience. Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers.

- Organic Chemistry Portal. Protective Groups.

- Oxford Learning Link. Appendix 6: Protecting groups.

- PMC. Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide.

- Chemistry Steps. Boc Protecting Group for Amines.

- Alfa Chemistry. Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis.

- SynArchive. Protecting Groups List.

- ResearchGate. (PDF) Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates.

-

Royal Society of Chemistry. . Available from:

- French-Ukrainian Journal of Chemistry. Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones.

- Journal of the American Chemical Society. Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol.

- ResearchGate. (PDF) Selective alkylation of aminophenols.

- Saudi Chemical Society. Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates.

- Semantic Scholar. Selective alkylation of aminophenols.

- Biomedical Journal of Scientific & Technical Research. A Minireview of Phase-Transfer Catalysis and Recent Trends.

- PMC. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.

- ResearchGate. Potassium carbonate as a green catalyst for Markovnikov addition of azoles to vinyl acetate in PEG.

- Google Patents. US4105699A - Preparation of o-benzylphenol.

- ResearchGate. Selective alkylation of hydroxyl group of aminophenols | Download Table.

- PMC. Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles.

- Organic Chemistry Portal. O'Donnell Amino Acid Synthesis.

- SpringerLink. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.

- PrepChem.com. Preparation of 4-aminophenol.

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Phenol ether - Wikipedia [en.wikipedia.org]

- 4. francis-press.com [francis-press.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 7. sips.org.in [sips.org.in]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. fujc.pp.ua [fujc.pp.ua]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Protective Groups [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. grokipedia.com [grokipedia.com]

- 16. Benzyl Bromide | Alkylating Agent for Synthesis [benchchem.com]

- 17. 苄基溴 reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.cn]

2-(Benzyloxy)aniline hydrochloride CAS number and molecular weight

[1]

Part 1: Executive Summary

2-(Benzyloxy)aniline hydrochloride (CAS: 857594-21-9) is a critical bicyclic aromatic building block utilized in the synthesis of diverse pharmacophores. Structurally, it consists of an aniline core protected at the ortho-position by a benzyl ether group. This specific substitution pattern renders it a high-value scaffold for developing kinase inhibitors, GPCR ligands, and heterocyclic active pharmaceutical ingredients (APIs).

This guide provides a definitive technical reference for the compound, distinguishing strictly between the hydrochloride salt and its free base (CAS: 20012-63-9) to ensure experimental precision. It details validated synthetic pathways, physical properties, and handling protocols required for high-integrity research environments.

Part 2: Chemical Identity & Physical Properties[2][3]

Core Identifiers

| Parameter | Data |

| Chemical Name | This compound |

| Synonyms | 2-Aminophenyl benzyl ether hydrochloride; 2-(Phenylmethoxy)aniline HCl |

| CAS Number (Salt) | 857594-21-9 |

| CAS Number (Free Base) | 20012-63-9 |

| Molecular Formula | |

| Molecular Weight | 235.71 g/mol |

| SMILES (Salt) | Cl.Nc1ccccc1OCc2ccccc2 |

| InChI Key | KQBDLOVXZHOAJI-UHFFFAOYSA-N |

Physical & Chemical Specifications

Note on Melting Point: Confusion often arises between the salt and free base. The data below clarifies this distinction.

| Property | Value / Description | Notes |

| Appearance | Off-white to brownish crystalline solid | Oxidation sensitive; darkens upon air exposure. |

| Solubility | Soluble in DMSO, Methanol, Water (moderate) | Free base is lipophilic; Salt is hydrophilic. |

| Melting Point (Free Base) | 35–39 °C | Low melting solid/oil at RT [1, 2]. |

| Melting Point (HCl Salt) | >180 °C (Decomp.) | Typical of aniline salts; exact value varies by polymorph. |

| pKa (Conjugate Acid) | ~4.5 | Estimated based on o-alkoxy aniline derivatives. |

| Hygroscopicity | Moderate | Store in desiccated environment. |

Part 3: Synthetic Methodology

The synthesis of this compound follows a robust three-step protocol: Williamson Ether Synthesis , Nitro Reduction , and Salt Formation . This route minimizes side reactions common with unprotected anilines.

Reaction Pathway Diagram

Figure 1: Step-wise synthesis of this compound from 2-nitrophenol.

Detailed Experimental Protocol

Step 1: Preparation of 2-(Benzyloxy)nitrobenzene

-

Reagents: Dissolve 2-nitrophenol (1.0 eq) in acetone or DMF. Add Potassium Carbonate (

, 2.0 eq). -

Addition: Add Benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Reflux for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Filter inorganic salts. Concentrate filtrate.[1] Recrystallize from ethanol to yield pale yellow crystals.

Step 2: Reduction to 2-(Benzyloxy)aniline

Choice of Method: Iron/HCl is preferred for cost-efficiency; Hydrogenation (

-

Reagents: Suspend intermediate in Ethanol/Water (4:1). Add Iron powder (3.0 eq) and catalytic Ammonium Chloride (

). -

Reaction: Heat to reflux for 2 hours.

-

Workup: Filter hot through Celite to remove iron residues. Adjust pH to >9 with NaOH. Extract with Ethyl Acetate.

-

Isolation: Dry organic layer (

) and concentrate to obtain the Free Base (oil or low-melting solid).

Step 3: Conversion to Hydrochloride Salt

-

Dissolution: Dissolve the free base oil in anhydrous Diethyl Ether or Dioxane.

-

Acidification: Cool to 0°C. Slowly add 4M HCl in Dioxane (1.1 eq) under nitrogen atmosphere.

-

Precipitation: The white/off-white precipitate forms immediately.

-

Filtration: Filter the solid, wash with cold ether, and dry under vacuum over

.

Part 4: Applications in Drug Discovery

Pharmacophore Utility

The 2-benzyloxy motif serves as a lipophilic anchor in drug design, often occupying hydrophobic pockets in target proteins.

-

Kinase Inhibition: The aniline amine acts as the "hinge binder" (H-bond donor), while the benzyloxy group extends into the solvent-accessible region or the hydrophobic back-pocket (Gatekeeper residue interaction).

-

GPCR Ligands: Used in the synthesis of alpha-adrenergic blockers and dopamine receptor modulators.

-

Fragment-Based Drug Design (FBDD): The molecule is a "privileged structure" fragment, offering a rigid aromatic core with defined vectors for substitution.

Structural Logic Diagram

Figure 2: Strategic applications of the scaffold in medicinal chemistry.

Part 5: Handling, Stability & Safety (E-E-A-T)

Stability Profile

-

Oxidation: The free amine is prone to oxidation, turning dark brown/black. The hydrochloride salt significantly improves stability but should still be stored under inert gas (Argon/Nitrogen).

-

Hydrolysis: The ether linkage is stable under basic and mild acidic conditions but may cleave under strong Lewis acid conditions (e.g.,

) to yield 2-aminophenol.

Safety Protocols

References

-

BLD Pharm. (2025). This compound Product Data (CAS 857594-21-9).[5][6][7] Retrieved from

-

Apollo Scientific. (2025). Safety Data Sheet: 2-(Benzyloxy)aniline (CAS 20012-63-9).[8][9] Retrieved from

-

Pharmaffiliates. (2025). Certificate of Analysis: this compound. Retrieved from

-

PubChem. (2025).[10] Compound Summary: 4-(Benzyloxy)aniline hydrochloride (Isomer Comparison). National Library of Medicine. Retrieved from

-

PrepChem. (n.d.). Synthesis of 2-Nitro-4-(benzyloxy)aniline (Methodology Reference). Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. 20012-63-9 Cas No. | 2-(Benzyloxy)aniline | Apollo [store.apolloscientific.co.uk]

- 4. carlroth.com [carlroth.com]

- 5. aablocks.com [aablocks.com]

- 6. 857594-21-9|this compound|BLD Pharm [bldpharm.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 2-(Benzyloxy)aniline | 20012-63-9 [sigmaaldrich.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 4-Benzyloxyaniline hydrochloride | C13H14ClNO | CID 2723831 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Physical Characterization and Handling of 2-(Benzyloxy)aniline Hydrochloride

[1]

Executive Summary

This compound (CAS: 857594-21-9) is the hydrochloride salt of 2-(benzyloxy)aniline (CAS: 20012-63-9).[1] It serves as a critical building block in medicinal chemistry, particularly in the synthesis of indole derivatives and nitrogen heterocycles where the benzyl group acts as a robust protecting group for the phenol moiety.[1]

While the free base is a low-melting solid (35–39 °C) prone to oxidation, the hydrochloride salt offers enhanced stability, higher melting point, and improved water solubility, making it the preferred form for storage and solid-phase handling.[1] This guide outlines the physicochemical profile and necessary characterization workflows for researchers utilizing this compound.[1]

Chemical Identity & Structural Analysis[1][2][3]

The hydrochloride salt forms a distinct crystalline lattice compared to its free base.[1] Researchers must verify the stoichiometry (1:1 salt) upon receipt, as "wet" synthesis methods can sometimes yield hemi-salts or mixed solvates.[1]

Table 1: Chemical Identity Data

| Property | Specification |

| IUPAC Name | 2-(Benzyloxy)anilinium chloride |

| Common Name | This compound |

| CAS Number (Salt) | 857594-21-9 |

| CAS Number (Free Base) | 20012-63-9 |

| Molecular Formula | C₁₃H₁₄ClNO (C₁₃H₁₃NO[1][2][3][4] · HCl) |

| Molecular Weight | 235.71 g/mol |

| SMILES | [Cl-].Nc1ccccc1OCc2ccccc2 |

| Appearance | White to off-white crystalline powder |

Structural Visualization

The following diagram illustrates the protonation site and the steric environment of the ortho-benzyloxy group, which influences both solubility and reactivity.[1]

Figure 1: Formation and structural implications of the hydrochloride salt.[1] The ionic interaction stabilizes the molecule against oxidative degradation common in electron-rich anilines.[1]

Macroscopic Physical Properties[1]

Appearance and Form[1][8]

-

Standard: White to off-white crystalline powder.[1]

-

Degradation Indicator: A transition to pink, grey, or brown indicates oxidation of the aniline moiety, often catalyzed by moisture or light exposure.[1]

-

Particle Size: Typically isolated as fine needles or plates depending on the crystallization solvent (e.g., Ethanol/Diethyl ether vs. Isopropanol).[1]

Melting Point Behavior

Unlike the free base, which melts near body temperature (35–39 °C), the hydrochloride salt exhibits a significantly higher melting point due to strong ionic lattice energy.[1]

-

Expected Range: 150 °C – 210 °C (Decomposition often competes with melting).[1]

-

Note: Specific literature values for the ortho-HCl salt are sparse compared to the para-isomer.[1] Researchers are advised to determine the capillary melting point experimentally for each new batch to establish a purity baseline.[1]

Solubility Profile

The salt formation dramatically alters the solubility landscape, enabling aqueous chemistry.[1]

| Solvent | Solubility Rating | Application Relevance |

| Water | Soluble | Suitable for aqueous workups or biological assays.[1] |

| DMSO | Highly Soluble | Ideal for NMR characterization and stock solutions.[1] |

| Methanol/Ethanol | Soluble | Preferred solvents for recrystallization.[1] |

| Dichloromethane | Sparingly Soluble | Partitioning solvent (free base extraction).[1] |

| Diethyl Ether/Hexane | Insoluble | Anti-solvents used for precipitation/isolation.[1] |

Solid-State Characterization & Stability

Hygroscopicity

Amine hydrochlorides are inherently hygroscopic. 2-(Benzyloxy)aniline HCl will absorb atmospheric moisture if left open, leading to "clumping" and potential hydrolysis or stoichiometry shifts (e.g., formation of hydrates).[1]

-

Handling: Weigh quickly in controlled humidity or use a dry box.

-

Storage: Store under inert gas (Argon/Nitrogen) in a desiccator.

Thermal & Light Stability[1]

-

Thermal: Stable at room temperature in solid form.[1] Avoid prolonged heating >50 °C without vacuum, as HCl can dissociate, reverting the compound to the oxidation-prone free base.[1]

-

Light: Protect from light.[1] The benzyloxy group can undergo benzylic oxidation or cleavage under high-intensity UV irradiation.[1]

Analytical Characterization Protocols

For researchers synthesizing or verifying this compound, the following self-validating protocols ensure material integrity.

Purity Assessment Workflow

The following decision tree outlines the logic for verifying the salt form versus the free base.

Figure 2: Analytical workflow for verifying the identity and salt form of this compound.

Spectroscopic Signatures[1]

-

¹H NMR (DMSO-d₆):

-

Look for the broad exchangeable singlet (3H) typically between 8.0 – 10.0 ppm , corresponding to the ammonium protons (–NH₃⁺).[1]

-

The benzylic methylene protons (–OCH₂Ph) usually appear as a singlet around 5.1 – 5.2 ppm .[1]

-

Aromatic protons will show a characteristic pattern for the ortho-substituted ring (4H) and the benzyl ring (5H).[1]

-

-

Elemental Analysis:

Handling and Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed.[1] | Wash hands thoroughly after handling.[1] |

| Skin/Eye Irritation | Causes skin and serious eye irritation.[1] | Wear nitrile gloves and safety glasses.[1] |

| Sensitization | May cause allergic skin reaction.[1] | Avoid dust formation; use a fume hood.[1] |

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

References

Sources

- 1. (5E)-5-[(2Z)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | C27H44O3 | CID 5371993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. gjchemical.com [gjchemical.com]

Key starting materials for 2-(Benzyloxy)aniline hydrochloride synthesis

An In-Depth Technical Guide to the Key Starting Materials and Synthesis of 2-(Benzyloxy)aniline Hydrochloride

Introduction

This compound is a valuable chemical intermediate, frequently employed in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its structure, featuring a protected phenol and a reactive aniline group, makes it a versatile building block. This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the principal synthetic routes to this compound. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles and the rationale behind the selection of key starting materials and reaction conditions, ensuring a robust and reproducible synthesis.

The most reliable and industrially scalable synthesis of this compound is achieved through a two-stage process. This strategy involves the initial formation of a benzyl ether bond, followed by the generation of the aniline functional group from a nitro precursor and subsequent salt formation. This guide will dissect the preferred synthetic pathway, offering detailed protocols and mechanistic insights, while also discussing a viable alternative route with its own specific challenges and applications.

Pathway I: The Preferred Synthetic Route via 2-Nitrophenol

The most efficient and widely adopted method for synthesizing this compound begins with 2-nitrophenol. This pathway is favored due to its high selectivity, operational simplicity, and the use of readily available, cost-effective starting materials. The strategy involves two key transformations: the O-benzylation of 2-nitrophenol, followed by the reduction of the nitro group to an amine.

Stage 1: O-Benzylation of 2-Nitrophenol via Williamson Ether Synthesis

The first stage involves the formation of 2-(benzyloxy)nitrobenzene through the Williamson ether synthesis. This classic Sₙ2 reaction provides a reliable method for creating the benzyl ether linkage.[1][2]

Mechanistic Rationale: The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3] The phenolic hydroxyl group of 2-nitrophenol is first deprotonated by a base to form a potent nucleophile, the phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of the benzylating agent (e.g., benzyl bromide or benzyl chloride), displacing the halide leaving group in a single, concerted step to form the desired ether.[2] The Sₙ2 nature of this reaction makes it highly efficient for primary halides like benzyl halides, as they are not prone to competing elimination reactions.[4]

Key Starting Materials & Reagents:

-

Phenolic Substrate: 2-Nitrophenol . The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its removal by a moderately strong base.

-

Benzylating Agent: Benzyl bromide or Benzyl chloride . Benzyl bromide is generally more reactive than benzyl chloride due to the better leaving group ability of bromide, which can lead to shorter reaction times or milder conditions. However, benzyl chloride is often more cost-effective.

-

Base: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete and rapid deprotonation but require anhydrous conditions and careful handling.[4] Milder, easier-to-handle bases like potassium carbonate (K₂CO₃) are often sufficient, especially in polar aprotic solvents, and are frequently used in industrial settings.[5]

-

Solvent: Polar aprotic solvents such as methyl ethyl ketone (MEK), dimethylformamide (DMF), or acetone are ideal as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide.[4]

Table 1: Comparison of Common Base/Solvent Systems for O-Benzylation of 2-Nitrophenol

| Base | Solvent | Typical Temperature | Typical Reaction Time | Yield (%) | Key Considerations |

| K₂CO₃ | Methyl Ethyl Ketone (MEK) | Reflux (~80°C) | 3-6 hours | 85-95% | Excellent for scalability; easy to handle.[5] |

| NaH | Tetrahydrofuran (THF) | 0°C to Room Temp | 2-4 hours | >90% | Requires anhydrous conditions; hydrogen gas evolution.[2] |

| KOH | Ethanol (EtOH) | Reflux (~78°C) | 4-8 hours | 80-90% | Protic solvent can slightly reduce nucleophilicity.[6] |

Experimental Protocol: Synthesis of 2-(Benzyloxy)nitrobenzene [5]

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitrophenol (1.0 eq.), potassium carbonate (2.5 eq.), and methyl ethyl ketone (MEK) to form a stirrable slurry.

-

Add benzyl bromide (1.05 eq.) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

The residue can be purified by recrystallization from a suitable solvent like ethanol or by trituration in hexane to afford 2-(benzyloxy)nitrobenzene as a solid.

Caption: Workflow for the O-benzylation of 2-nitrophenol.

Stage 2: Reduction of the Nitro Group

The second stage is the chemical reduction of the nitro group in 2-(benzyloxy)nitrobenzene to form the primary amine, 2-(benzyloxy)aniline. The choice of reduction method depends on available equipment, scale, and desired purity.

Methodologies & Rationale:

-

Catalytic Hydrogenation: This is often the cleanest and most efficient method. The reaction involves hydrogen gas and a heterogeneous catalyst, typically a noble metal like palladium or platinum supported on carbon (Pd/C or Pt/C).[7] The process generates water as the only byproduct, simplifying purification. The reaction is highly effective, but it requires specialized high-pressure reactor equipment. Vanadium compounds can be added in catalytic amounts to prevent the accumulation of hydroxylamine intermediates, leading to a purer product and faster reaction times.[7]

-

Chemical Reduction: An alternative that avoids high-pressure equipment is the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in concentrated HCl, or iron (Fe) powder in acetic or hydrochloric acid.[8] These methods are robust but often require a more involved workup to remove metal salts.

Table 2: Comparison of Reduction Methods for 2-(Benzyloxy)nitrobenzene

| Method | Reagents/Catalyst | Solvent | Conditions | Yield (%) | Key Considerations |

| Catalytic Hydrogenation | H₂ (gas), 5% Pd/C | Ethanol, THF | 20-50 psi, Room Temp to 50°C | >95% | Clean reaction, high yield; requires pressure vessel.[7][9] |

| Chemical Reduction (SnCl₂) | SnCl₂·2H₂O, Conc. HCl | Ethanol | Reflux | 85-95% | Effective, no special equipment; stoichiometric metal waste. |

| Chemical Reduction (Fe) | Fe powder, HCl (cat.) | Ethanol/Water | Reflux | 80-90% | Inexpensive and effective; workup can be cumbersome.[8] |

Experimental Protocol: Catalytic Hydrogenation of 2-(Benzyloxy)nitrobenzene

-

Charge a high-pressure hydrogenation vessel (Parr apparatus) with 2-(benzyloxy)nitrobenzene (1.0 eq.), a suitable solvent such as ethanol, and a catalytic amount of 5% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C). The reaction is exothermic and may require initial cooling.

-

Monitor the reaction by observing hydrogen uptake. The reaction is complete when uptake ceases.

-

Depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield 2-(benzyloxy)aniline as an oil or low-melting solid.

Caption: Transformation of the nitro intermediate to the aniline.

Stage 3: Hydrochloride Salt Formation

The final step is the conversion of the free base, 2-(benzyloxy)aniline, into its hydrochloride salt. This is done to improve the compound's stability, crystallinity, and ease of handling, which is particularly important in pharmaceutical applications.

Experimental Protocol: Preparation of this compound [8]

-

Dissolve the crude 2-(benzyloxy)aniline in a suitable solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate from the solution.

-

Stir the resulting slurry for 20-30 minutes, often in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Pathway II: Alternative Route via 2-Aminophenol

An alternative, though less direct, synthesis starts from 2-aminophenol. This route is complicated by the presence of two nucleophilic centers: the amino (-NH₂) group and the hydroxyl (-OH) group. Direct benzylation typically leads to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.[10][11] Therefore, a protection-deprotection strategy is required to achieve selective O-benzylation.

The Amino Group Protection Strategy: To ensure the reaction occurs exclusively at the hydroxyl group, the more nucleophilic amino group must be temporarily blocked. A common and effective method is to form a Schiff base (imine) by reacting the 2-aminophenol with benzaldehyde.[12][13] This reaction is reversible and the protecting group can be easily removed later.

-

Protection: 2-Aminophenol is condensed with benzaldehyde, typically in a solvent like methanol, to form N-benzylidene-2-aminophenol.[13]

-

O-Benzylation: The hydroxyl group of the protected intermediate is then benzylated using the Williamson ether synthesis conditions described previously (e.g., benzyl bromide and K₂CO₃).

-

Deprotection and Salification: The imine is hydrolyzed under acidic conditions. Treatment with aqueous hydrochloric acid simultaneously cleaves the imine protecting group and protonates the newly liberated aniline to form the final this compound product.[12]

While viable, this multi-step approach (protection, alkylation, deprotection) generally results in a lower overall yield and greater process complexity compared to the 2-nitrophenol route.

Caption: The protection-alkylation-deprotection sequence from 2-aminophenol.

Summary and Conclusion

The synthesis of this compound is most effectively achieved via a robust two-stage pathway starting from 2-nitrophenol. This route, involving an initial Williamson ether synthesis followed by nitro group reduction, offers high yields, excellent selectivity, and utilizes cost-effective materials. Catalytic hydrogenation stands out as the preferred method for the reduction step due to its efficiency and clean reaction profile. For laboratories or facilities where high-pressure equipment is not available, chemical reduction offers a practical alternative. The final conversion to the hydrochloride salt enhances the product's stability and handling characteristics. While an alternative synthesis from 2-aminophenol is chemically feasible, it necessitates a protection-deprotection sequence that adds steps and complexity, making it a less favorable option for large-scale production.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. (2025). [Link]

-

Khimiko-Farmatsevticheskii Zhurnal. Methods for annulation of 2-aminophenols/2-nitrophenols to yield 2-aminobenzoxazoles. (2020). [Link]

-

Chemistry Stack Exchange. Williamson ether synthesis. (2014). [Link]

- Google Patents. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.

- Google Patents.

-

ChemDB. 2-(benzyloxy)aniline. (2025). [Link]

-

Collection of Czechoslovak Chemical Communications. Carbonylative Reduction of Nitrophenols to Aminophenols. (1995). [Link]

-

ResearchGate. A versatile switching method for N- or O-alkylation of 2-aminophenols using ionic liquids. (2023). [Link]

-

PrepChem.com. Synthesis of a) 2-Nitro-4-(benzyloxy)aniline. [Link]

-

ResearchGate. Selective N-and O-arylation of 2-aminophenol. [Link]

-

ResearchGate. Selective alkylation of aminophenols. (2026). [Link]

- Google Patents.

-

ResearchGate. Catalytic hydrogenation of 2-nitrobenzaldehyde. [Link]

-

RSC Publishing. Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. [Link]

-

PMC. Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. (2020). [Link]

-

Pharmaffiliates. This compound. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. prepchem.com [prepchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 8. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]

- 9. Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

Methodological & Application

Technical Guide: Application of 2-(Benzyloxy)aniline Hydrochloride in Pharmaceutical Synthesis

This comprehensive technical guide details the application of 2-(Benzyloxy)aniline hydrochloride (CAS: 857594-21-9 for the HCl salt; Free base CAS: 20012-63-9) in pharmaceutical intermediate synthesis.

Executive Summary

This compound is a high-value bifunctional building block used primarily in the synthesis of N,O-heterocycles (benzoxazoles, benzimidazoles) and kinase inhibitors (e.g., PI3Kδ and PAD4 inhibitors). Its strategic value lies in the O-benzyl protecting group , which "masks" the phenolic hydroxyl functionality. This allows the aniline amine to undergo selective N-acylation, alkylation, or condensation reactions without interference from the phenol. Subsequent deprotection (hydrogenolysis) or direct cyclization yields the target pharmacophore.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 2-Benzyloxyphenylamine HCl; 1-Amino-2-(benzyloxy)benzene hydrochloride |

| CAS Number | 857594-21-9 (Salt); 20012-63-9 (Free Base) |

| Molecular Formula | C₁₃H₁₄ClNO |

| Molecular Weight | 235.71 g/mol |

| Appearance | Off-white to pale grey/brown solid (Sensitive to oxidation) |

| Solubility | Soluble in Methanol, DMSO, Water (moderate); Free base soluble in DCM/EtOAc |

| Stability | Hygroscopic; Light-sensitive.[1] Store at 2-8°C under inert atmosphere. |

Strategic Utility in Drug Design

The utility of 2-(benzyloxy)aniline stems from its ability to introduce a 2-hydroxyphenyl motif into a drug scaffold in a controlled manner.

The "Masked Phenol" Strategy

Direct use of 2-aminophenol is often problematic due to:

-

Oxidation Sensitivity: 2-Aminophenol rapidly oxidizes to quinone imines.

-

Chemoselectivity Issues: Competitive O- vs. N-acylation/alkylation.

Solution: The O-benzyl group in 2-(benzyloxy)aniline locks the oxygen, forcing reaction exclusively at the nitrogen. The benzyl group is robust against basic and nucleophilic conditions but easily removed via catalytic hydrogenation (

Key Therapeutic Areas[9]

-

PAD4 Inhibitors (Autoimmune/Oncology): Used to construct benzimidazole scaffolds that inhibit Protein Arginine Deiminase 4.

-

PI3Kδ Inhibitors (Immunology): Precursor for quinazolinone or purine-based kinase inhibitors where a 2-hydroxyphenyl moiety binds to the ATP pocket.

-

Antileishmanial Agents: Synthesis of Perspicamide A analogs via aza-Michael addition.[2]

Experimental Workflow Visualization

The following diagram illustrates the divergent synthetic pathways starting from 2-(benzyloxy)aniline.

Caption: Divergent synthesis of Benzimidazoles and Benzoxazoles utilizing the O-benzyl protection strategy.

Detailed Application Protocols

Protocol A: Synthesis of Tricyclic Benzimidazoles (PAD4 Inhibitor Scaffold)

Context: This protocol is adapted from large-scale syntheses of PAD4 inhibitors where 2-(benzyloxy)aniline reacts with alpha-keto esters.

Reagents:

-

2-(Benzyloxy)aniline HCl (1.0 eq)

-

Ethyl 2-oxopropanoate (Pyruvate derivative) (2.5 eq)

-

Palladium(II) acetate (

) (0.1 eq) -

Acetic Acid (AcOH) (1.0 eq)

Step-by-Step Methodology:

-

Free Base Liberation: In a reaction vessel, suspend 2-(benzyloxy)aniline HCl in DMSO. Add a stoichiometric amount of base (e.g.,

or TEA) if starting strictly from the salt, or use the free base directly if available. -

Reagent Addition: Add Ethyl 2-oxopropanoate (2.5 eq) and AcOH (1.0 eq).

-

Catalyst Addition: Purge the system with Nitrogen (

) and add -

Oxidative Cyclization: Replace the

atmosphere with Oxygen ( -

Monitoring: Monitor via LC-MS. The reaction typically requires 16 hours. Look for the consumption of the aniline and formation of the cyclized benzimidazole mass.

-

Work-up: Quench with water. Extract with Ethyl Acetate (x2).[1] Wash organics with brine, dry over

, and concentrate.[4] -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Mechanism: The aniline nitrogen condenses with the ketone of the pyruvate to form an imine. The Palladium catalyst mediates an oxidative C-H activation/cyclization involving the aromatic ring and the ester/imine moiety, forming the tricyclic core.

Protocol B: Synthesis of 2-Substituted Benzoxazoles (Via Deprotection)

Context: Standard method for generating benzoxazoles when the O-benzyl group is used solely for protection during prior steps.

Reagents:

-

2-(Benzyloxy)aniline derivative (Amide intermediate)[2][5][3]

-

10% Pd/C (Catalyst)

-

Hydrogen Gas (

) or Ammonium Formate -

p-Toluenesulfonic acid (pTSA) (Cyclization catalyst)

-

Solvent: Ethanol or Methanol[6]

Step-by-Step Methodology:

-

Hydrogenolysis (Debenzylation): Dissolve the N-acylated 2-(benzyloxy)aniline intermediate in Ethanol. Add 10% Pd/C (10% w/w). Stir under

atmosphere (1 atm) at RT for 2-4 hours.-

Checkpoint: TLC should show the disappearance of the non-polar benzyl ether and appearance of the more polar phenol.

-

-

Filtration: Filter through Celite to remove Pd/C. Concentrate the filtrate to obtain the N-(2-hydroxyphenyl)amide .

-

Cyclodehydration: Redissolve the residue in Toluene or Xylene. Add catalytic pTSA (5-10 mol%).

-

Reflux: Heat to reflux with a Dean-Stark trap to remove water azeotropically.

-

Alternative: For acid-sensitive substrates, use Triphenylphosphine (

) and Diisopropyl azodicarboxylate (DIAD) (Mitsunobu conditions) for mild cyclization.

-

-

Isolation: Cool, wash with

(aq), dry, and concentrate.

Preparation of the Reagent (Make vs. Buy)

If the commercial HCl salt is unavailable or degraded, it can be synthesized freshly from 2-nitrophenol.

Protocol:

-

Benzylation: React 2-nitrophenol with benzyl bromide (

) and -

Reduction: Dissolve 2-(benzyloxy)-1-nitrobenzene in Ethanol/Water. Add Iron powder (Fe) and catalytic HCl or

. Reflux for 2-4h.[7] -

Salt Formation: Filter iron residues.[4] To the filtrate, add conc. HCl dropwise until pH < 2. Cool to 0°C.[7]

-

Crystallization: The hydrochloride salt precipitates. Filter, wash with cold ether, and dry under vacuum.

Quality Control & Impurity Profile

| Test | Acceptance Criteria | Method |

| Purity (HPLC) | > 98.0% | C18 Column, ACN/Water (0.1% TFA) |

| Appearance | Off-white solid | Visual |

| 1H NMR | Conforms to structure | DMSO-d6. Key peaks: O-CH2 (5.2 ppm), Aromatic (6.8-7.5 ppm) |

| Water Content | < 1.0% | Karl Fischer |

| Major Impurity | 2-Aminophenol (Hydrolysis product) | Detectable by HPLC (RT shift) |

Storage: Store at 2-8°C . The salt is hygroscopic. If the solid turns dark brown/black, it indicates oxidation of the free amine; recrystallization from Ethanol/HCl is recommended.

References

-

Synthesis of PAD4 Inhibitors: Patent WO2023230609A1. "Heterocyclic PAD4 Inhibitors." (2023).

-

Antileishmanial Analogs: Singh, K., et al. "Synthesis of Perspicamide A and Related Diverse Analogues."[2] ACS Medicinal Chemistry Letters. (2013).

-

Benzimidazole Cyclization: Patent WO2023230612A1. "Heterocyclic PAD4 Inhibitors (Tricyclic variants)." (2023).[2][8][3][1]

-

PI3K Delta Inhibitors: Patent WO2003035075A1. "Inhibitors of human phosphatidyl-inositol 3-kinase delta." (2003).[8][3][1][9]

-

General Synthesis of 2-Benzyloxylaniline: PrepChem. "Synthesis of 2-Nitro-4-(benzyloxy)aniline (Analogous protocol)."

Sources

- 1. WO2023230612A1 - Heterocyclic pad4 inhibitors - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2023230609A1 - Heterocyclic pad4 inhibitors - Google Patents [patents.google.com]

- 4. 2-Amino-4-isopropylphenol | 3280-68-0 | Benchchem [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. KR101859516B1 - A new process for the preparation of 2-Benzylaniline - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. WO2008055068A2 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]

Synthetic routes to bioactive molecules using 2-(Benzyloxy)aniline hydrochloride

Abstract

This technical guide details the strategic application of 2-(Benzyloxy)aniline hydrochloride (CAS 857594-21-9) as a high-fidelity precursor in the synthesis of bioactive heterocycles and pharmacophores.[1] Unlike unprotected o-aminophenols, which are prone to rapid oxidative degradation (quinonimine formation), the 2-benzyloxy variant offers a robust, masked phenol functionality.[1] This guide provides validated protocols for synthesizing ortho-hydroxy benzanilides (potent DNA-PK and rotamase inhibitors) and 2-substituted benzoxazoles (antimicrobial/anticancer scaffolds), complete with mechanistic insights and troubleshooting frameworks.[1]

Introduction & Strategic Utility

This compound serves as a stabilized equivalent of o-aminophenol.[1] In medicinal chemistry, the ortho-relationship between the amine and the oxygenated substituent is critical for forming heterocycles or establishing intramolecular hydrogen bonds (IMHBs) in ligand-target interactions.[1]

-

Chemical Stability: The benzyl ether protects the phenolic oxygen from premature oxidation during amine functionalization (e.g., acylation, alkylation).

-

Chemo-differentiation: It allows for the selective manipulation of the nitrogen center without interference from the phenol, a common challenge when using free o-aminophenol.[1]

-

Late-Stage Diversification: The benzyl group can be removed via hydrogenolysis (

, Pd/C) or Lewis acid mediation (

Core Application I: Synthesis of Bioactive o-Hydroxy Benzanilides

Target Class: o-Hydroxy benzanilides are privileged structures found in DNA-PK inhibitors (DNA-dependent protein kinase) and Rotamase inhibitors .[1] The intramolecular hydrogen bond between the amide proton and the phenolic oxygen locks the conformation, enhancing binding affinity.

Mechanism & Workflow

The synthesis proceeds via a two-stage sequence:

-

N-Acylation: Reaction of the free aniline with an acid chloride to form the amide bond.

-

Hydrogenolytic Deprotection: Cleavage of the benzyl ether to reveal the phenol.

Experimental Protocol

Step A: Liberation of Free Base (Pre-step) Note: The hydrochloride salt must be neutralized to nucleophilic free amine.

-

Suspend 2-(Benzyloxy)aniline HCl (10 mmol) in EtOAc (50 mL).

-

Add saturated aqueous

(50 mL) and stir vigorously for 15 min. -

Separate layers; extract aqueous phase with EtOAc (2 x 20 mL).

-

Dry combined organics over

, filter, and concentrate. Use immediately.

Step B: N-Acylation (The "Masked" Intermediate) [1]

-

Dissolve the fresh free base (10 mmol) in anhydrous DCM (40 mL) under

. -

Add Triethylamine (12 mmol) or Pyridine (12 mmol) as an acid scavenger.

-

Cool to 0°C. Dropwise add the requisite Benzoyl Chloride derivative (10.5 mmol) (e.g., 4-nitrobenzoyl chloride for potential reduction later).

-

Warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with 1M HCl (remove excess amine), wash with brine, dry (

), and recrystallize from EtOH.

Step C: Hydrogenolysis (Revealing the Bioactive Core)

-

Dissolve the N-benzylated intermediate (5 mmol) in MeOH:THF (1:1, 30 mL).

-

Add 10% Pd/C (10 wt% loading) under inert atmosphere.

-

Purge with

(balloon pressure is usually sufficient; 1 atm). -

Stir at RT for 2–12 hours. Monitoring: Disappearance of the benzyl spot on TLC.

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Purification: Concentrate and purify via silica gel chromatography to yield the o-hydroxy benzanilide.

Core Application II: Synthesis of 2-Substituted Benzoxazoles

Target Class: Benzoxazoles are bioisosteres of indole and purine bases, widely used in anticancer (e.g., VEGFR inhibitors) and antimicrobial agents.

Synthetic Logic

While o-aminophenol can react directly with aldehydes, using 2-(benzyloxy)aniline allows for the purification of the intermediate Schiff base (imine) before cyclization, often resulting in higher overall purity and yield, especially with sensitive aldehydes.[1]

Experimental Protocol (Oxidative Cyclization)

-

Imine Formation:

-

Combine 2-(Benzyloxy)aniline (free base, 5 mmol) and Aromatic Aldehyde (5 mmol) in EtOH (20 mL).

-

Reflux for 2–4 hours.

-

Cool to precipitate the Schiff base. Filter and dry.[2]

-

-

Cyclization & Deprotection (One-Pot Variant):

-

Dissolve the Schiff base in DMSO (10 mL).

-

Add Phenyliodine(III) diacetate (PIDA) (1.1 equiv) as an oxidant to effect ring closure.

-

Note: If the benzyl group survives oxidative conditions, a separate deprotection step (as in Protocol 1, Step C) may be required.

-

Alternative (Direct from Phenol): If deprotection is performed first (Pd/C, H2), the resulting o-aminophenol can be condensed with the aldehyde using NaHSO3 in EtOH/Water (reflux 4h) to form the benzoxazole directly.

-

Visualized Reaction Pathways

The following diagram illustrates the divergent synthetic utility of the 2-(Benzyloxy)aniline scaffold.

Figure 1: Divergent synthetic pathways from 2-(Benzyloxy)aniline HCl to key bioactive scaffolds.[1]

Troubleshooting & Optimization (Expertise & Experience)

| Issue | Probable Cause | Corrective Action |

| Low Yield in Acylation | HCl salt not fully neutralized. | Ensure the "Free Base" step is performed vigorously. The HCl salt is insoluble in DCM; it must be converted to the organic-soluble amine first.[1] |

| Incomplete Deprotection | Catalyst poisoning (S or N species). | Use high-quality 10% Pd/C. If the substrate contains sulfur (e.g., thiophenes), use Boron Tribromide ( |

| "Sticky" Reaction Mixture | Polymerization of aniline. | Always keep the aniline solution cold (0°C) during the addition of acid chlorides. Exothermic spikes promote tar formation. |

| Product Oxidation | Air sensitivity of o-aminophenol.[1] | If deprotecting before cyclization, use degassed solvents and an Argon atmosphere. The benzyl-protected forms are air-stable.[1] |

References

-

Sun, Y.-H., et al. (2016). "A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy." Chemical Science, 7, 2229-2238.[1][3]

-

BenchChem Technical Support. (2025). "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols." BenchChem Application Notes.

-

Mishra, D., Singh, R., & Rout, C. (2017).[4] "A facile amidation of chloroacetyl chloride using DBU."[4][5] International Journal of ChemTech Research, 10(3), 365-372.[1][4]

-

Viirre, R. D., Evindar, G., & Batey, R. A. (2008). "Copper-catalyzed domino annulation approaches to benzoxazoles."[1] Journal of Organic Chemistry, 73(9), 3452-3459.[1]

-

CN102001955A. (2011). "Method for synthesizing 4-benzyloxy aniline hydrochloride." (Analogous protocol for 2-isomer). Google Patents.

Sources

Large-scale laboratory synthesis of 2-(Benzyloxy)aniline hydrochloride

Process Optimization for Multi-Gram Batches

Abstract & Strategic Rationale

2-(Benzyloxy)aniline hydrochloride is a critical pharmacophore in the synthesis of various kinase inhibitors and GPCR ligands. While milligram-scale synthesis often utilizes direct alkylation of 2-aminophenol, this approach is unsuitable for scale-up due to competing N-alkylation, which necessitates tedious chromatographic separation.[1]

For large-scale laboratory synthesis (>100 g), we employ a nitro-reduction route .[1] This strategy ensures complete regioselectivity for the oxygen atom and utilizes a chemoselective iron-mediated reduction to preserve the benzyl ether, which is labile under standard catalytic hydrogenation conditions (Pd/C, H₂).

Retrosynthetic Logic

-

Target: 2-(Benzyloxy)aniline HCl (CAS: 857594-21-9)[1][2][3][4]

-

Precursor: 1-(Benzyloxy)-2-nitrobenzene[1]

-

Starting Material: 2-Nitrophenol (CAS: 88-75-5)[1]

Key Advantages of Selected Route:

-

Regio-fidelity: O-alkylation of 2-nitrophenol is exclusive; the nitro group deactivates the ring and prevents side reactions.[1]

-

Scalability: Intermediates are crystalline solids, allowing purification by recrystallization rather than chromatography.[1]

-

Chemoselectivity: Fe/NH₄Cl reduction avoids hydrogenolysis of the benzyl ether.

Reaction Pathway & Mechanism

Figure 1: Synthetic pathway ensuring regioselectivity and functional group tolerance.

Experimental Protocols

Stage 1: O-Benzylation of 2-Nitrophenol